SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3

ADC Bioconjugation Click Chemistry

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 (CAS 1373170-36-5) is a complex drug-linker conjugate for Antibody-Drug Conjugate (ADC) development. It comprises the topoisomerase I inhibitor SN38, the active metabolite of irinotecan, covalently attached to a multifunctional linker system.

Molecular Formula C78H95N9O20
Molecular Weight 1478.6 g/mol
Cat. No. B12390018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
Molecular FormulaC78H95N9O20
Molecular Weight1478.6 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O
InChIInChI=1S/C78H95N9O20/c1-4-62-63-48-60(88)25-28-67(63)85-72-64(62)50-87-69(72)49-66-65(74(87)92)52-105-75(93)77(66,5-2)107-76(94)106-51-55-19-23-59(24-20-55)83-73(91)68(18-12-13-29-81-78(56-14-8-6-9-15-56,57-16-10-7-11-17-57)58-21-26-61(95-3)27-22-58)84-71(90)54-104-53-70(89)80-30-32-96-34-36-98-38-40-100-42-44-102-46-47-103-45-43-101-41-39-99-37-35-97-33-31-82-86-79/h6-11,14-17,19-28,48-49,68,81,88H,4-5,12-13,18,29-47,50-54H2,1-3H3,(H,80,89)(H,83,91)(H,84,90)/t68-,77-/m0/s1
InChIKeyCNYMUXFAKRSPCQ-BWZHNGFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3: A Click-Ready ADC Drug-Linker Conjugate for Site-Specific Bioconjugation


SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 (CAS 1373170-36-5) is a complex drug-linker conjugate for Antibody-Drug Conjugate (ADC) development . It comprises the topoisomerase I inhibitor SN38, the active metabolite of irinotecan, covalently attached to a multifunctional linker system . This linker integrates a p-aminobenzyl (PAB) self-immolative spacer, a monomethoxytrityl (MMT)-protected lysine residue for controlled deprotection, a hydrophilic PEG8 chain, and a terminal azide (N3) group . The azide moiety enables bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, providing a defined handle for conjugation to alkyne-, DBCO-, or BCN-modified antibodies, facilitating the generation of ADCs with controlled drug-to-antibody ratios (DAR) .

Functional Incomparability of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 with Standard SN38 ADC Linker-Payloads


Substituting SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 with a simpler SN38 drug-linker is not functionally equivalent for specific ADC research needs. Most commercially available SN38 linkers, such as Mc-VC-PAB-SN38, are pre-equipped with a maleimide group for conventional thiol-maleimide conjugation to cysteine residues, which yields heterogeneous ADC mixtures with variable DARs . In contrast, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 features a terminal azide for bioorthogonal click chemistry . This distinct reactive group enables a different conjugation strategy, producing a unique linker architecture and necessitating an antibody modified with a complementary alkyne handle for conjugation . This fundamental difference in the mode of attachment and the resulting ADC structure precludes simple interchangeability and is the basis for the differential features outlined in the quantitative evidence below.

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3: Quantitative Differentiation and Procurement Evidence


Defined Click Chemistry Conjugation vs. Stochastic Cysteine Coupling for Homogeneous ADC Generation

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 provides a terminal azide group for bioorthogonal click chemistry (CuAAC or SPAAC), a defined conjugation method that contrasts with the stochastic thiol-maleimide coupling used by maleimide-terminated comparators like Mc-VC-PAB-SN38 . While click chemistry with this compound enables the generation of more homogeneous ADC species with a predetermined DAR, conventional cysteine-maleimide conjugation typically results in a heterogeneous mixture of ADCs with variable DARs (e.g., DAR 0, 2, 4, 6, 8) . This heterogeneity in DAR can complicate the interpretation of in vitro and in vivo efficacy and toxicity data [1].

ADC Bioconjugation Click Chemistry Site-specific conjugation Drug-to-Antibody Ratio (DAR)

Enhanced Hydrophilicity and Reduced ADC Aggregation Propensity from a PEG8 Spacer

The linker system of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 includes a PEG8 spacer . In ADC development, the incorporation of a PEG spacer is a well-established strategy to mask the hydrophobicity of the cytotoxic payload (e.g., SN38) and improve the overall biophysical properties of the resulting ADC [1]. A more hydrophilic drug-linker can prevent the aggregation of the final ADC product, a common challenge when conjugating hydrophobic drugs [1]. While a comparator like Azide-PEG4-Val-Cit-PAB-SN-38 also contains a PEG spacer, its shorter PEG4 unit (approximately 4 ethylene glycol repeats) provides less hydrophilicity than the PEG8 unit (approximately 8 ethylene glycol repeats) found in the target compound .

ADC Drug-Linker PEGylation Hydrophilicity Aggregation Pharmacokinetics

MMT-Protected Lysine Handle for Sequential Deprotection and Further Bioconjugation

A unique feature of this compound is the presence of a lysine residue whose ε-amino group is protected with a monomethoxytrityl (MMT) group . This acid-labile protecting group offers a level of synthetic control not available in simpler drug-linkers like Azide-PEG4-Val-Cit-PAB-SN-38, which lacks any additional protected functional group . The MMT group can be selectively removed under mild acidic conditions, unmasking a primary amine . This provides a second, orthogonal conjugation handle beyond the terminal azide, enabling the construction of more complex conjugates, such as those incorporating an additional fluorophore or targeting moiety, after the initial ADC assembly.

ADC Linker Protecting Group Bioconjugation Multifunctional

Vendor-Defined High Purity for Reliable ADC Synthesis

Vendor specifications provide quantitative purity data, a key factor in procurement decisions. SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is offered by InvivoChem with a defined purity of ≥98% . Similarly, MedChemExpress reports a batch-specific purity of 95.08% . While purity is a universal quality metric, the availability of such data from multiple reputable vendors allows for direct comparison and informed selection based on project requirements. For instance, other SN38 drug-linkers like CL2A-SN-38 are also available with ≥98% purity, indicating that this level of purity is achievable for complex SN38 conjugates and sets a benchmark for quality .

Quality Control Purity ADC Procurement Linker-Payload

Higher Molecular Weight Indicative of a More Complex Linker Architecture

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 possesses a molecular weight (MW) of 1478.64 g/mol . This is substantially higher than other SN38 drug-linker conjugates with shorter linkers, such as Azide-PEG4-Val-Cit-PAB-SN-38, which has a reported MW of approximately 1112.2 g/mol . The increased molecular weight is due to the extended and more complex linker system, which includes the PEG8 chain, MMT-protected lysine, and oxydiacetamide components . In the context of ADC design, a higher molecular weight drug-linker can contribute a larger proportion of the ADC's overall mass, which may be a relevant factor in purification and characterization strategies.

Molecular Weight Linker ADC Physicochemical Property Hydrophilicity

SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3: Optimal Use Cases Based on Evidence-Driven Differentiation


Generation of Homogeneous, Site-Specific ADCs with Controlled DAR

This is the primary application scenario, directly supported by the compound's azide functionality for click chemistry. Researchers requiring a well-defined ADC population to establish clear PK/PD relationships or to meet rigorous regulatory expectations for product characterization should select this compound. Its use with an alkyne-modified antibody yields a more homogeneous ADC compared to those from maleimide-terminated linkers like Mc-VC-PAB-SN38 .

Development of ADCs with Reduced Aggregation Propensity

For ADCs involving a hydrophobic payload like SN38, aggregation is a common challenge. The PEG8 spacer in SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is a key design feature intended to mitigate this risk. This application is recommended for projects where maintaining monomeric ADC is critical for solubility, yield, and favorable pharmacokinetics. This scenario is supported by evidence that longer PEG chains increase linker hydrophilicity compared to shorter PEG linkers like Azide-PEG4-Val-Cit-PAB-SN-38 [1].

Synthesis of Advanced Multifunctional Conjugates and Theranostics

The MMT-protected lysine residue provides a unique, orthogonal handle for sequential bioconjugation. This enables a two-step process: first, conjugation of the azide to an antibody to form the ADC; second, mild deprotection of the MMT group followed by attachment of a second moiety, such as a fluorescent dye for imaging or a targeting peptide. This scenario leverages the distinct advantage of the compound over simpler drug-linkers that lack this additional, protected functional group .

High-Fidelity ADC Synthesis Requiring Defined Purity and Reproducibility

In industrial or academic settings where reproducible synthesis is paramount, the high purity (≥98%) of this compound from qualified vendors ensures minimal interference from impurities in the critical conjugation step. This reduces the need for extensive post-conjugation purification and increases the likelihood of producing a consistent ADC product. This scenario is a direct result of the documented high purity levels from multiple sources, which is a key procurement consideration .

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